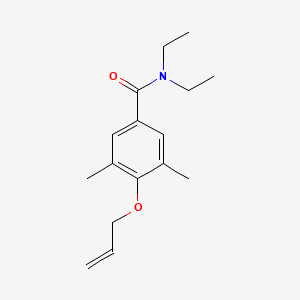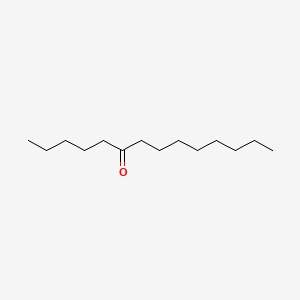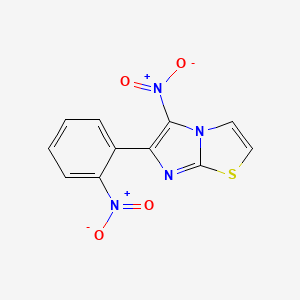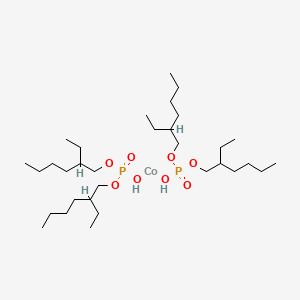
4,6-dichloro-2-pyridin-3-yl-1,3-benzoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-pyridin-3-yl-1,3-benzoxazol-5-amine is a heterocyclic compound that contains both pyridine and benzoxazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-pyridin-3-yl-1,3-benzoxazol-5-amine typically involves the reaction of 4,6-dichloro-2-pyridin-3-ylamine with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
4,6-Dichloro-2-pyridin-3-yl-1,3-benzoxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzoxazole compounds.
科学的研究の応用
4,6-Dichloro-2-pyridin-3-yl-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4,6-dichloro-2-pyridin-3-yl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
4-Amino-2,6-dichloropyridine: This compound shares the pyridine moiety and has similar reactivity.
2,4-Dichloro-6-isopropylamino-1,3,5-triazine: This compound contains a triazine ring and exhibits similar substitution reactions.
N3-(Substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: This compound has similar biological activities and synthetic routes.
Uniqueness
4,6-Dichloro-2-pyridin-3-yl-1,3-benzoxazol-5-amine is unique due to its combination of pyridine and benzoxazole moieties, which confer distinct chemical and biological properties
特性
分子式 |
C12H7Cl2N3O |
|---|---|
分子量 |
280.11 g/mol |
IUPAC名 |
4,6-dichloro-2-pyridin-3-yl-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C12H7Cl2N3O/c13-7-4-8-11(9(14)10(7)15)17-12(18-8)6-2-1-3-16-5-6/h1-5H,15H2 |
InChIキー |
HPTYCFLQSNPTBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)

![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)

![N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802041.png)

